molecular formula C6H10N2O B2809151 4,7-Diazaspiro[2.5]octan-8-one CAS No. 907973-01-7

4,7-Diazaspiro[2.5]octan-8-one

Cat. No.: B2809151
CAS No.: 907973-01-7
M. Wt: 126.159
InChI Key: FSLZGHJDIDSIPF-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octan-8-one is a chemical compound with the molecular formula C6H10N2O. It is characterized by a spirocyclic structure, which includes a diazaspiro ring system. This compound has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,7-Diazaspiro[2.5]octan-8-one typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The synthesis process includes several steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . One common synthetic route involves the cyclization of intermediates to form the spirocyclic structure .

Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process is optimized for high yield and stability, making it suitable for large-scale production . The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Diazaspiro[2.5]octan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,7-Diazaspiro[2.5]octan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities or receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

  • 7-Benzyl-4,7-diazaspiro[2.5]octane
  • 4,7-Diazaspiro[2.5]octane-7-tert-butyl formate

Comparison: 4,7-Diazaspiro[2.5]octan-8-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4,7-diazaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZGHJDIDSIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907973-01-7
Record name 4,7-diazaspiro[2.5]octan-8-one
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